3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
Structural Characteristics of Bicyclo[1.1.1]pentane Derivatives
Core Architecture and Strain Dynamics
The bicyclo[1.1.1]pentane scaffold consists of three fused cyclopropane rings, creating a bridgehead system with significant angle strain (Fig. 1). This strain arises from the 60° bond angles at the bridgehead carbons, which deviate sharply from the ideal tetrahedral geometry. Despite this instability, the BCP framework exhibits remarkable kinetic stability due to the absence of low-energy decomposition pathways. Computational studies reveal that the strain energy of BCP (~70 kcal/mol) is comparable to cubane but lower than [1.1.1]propellane.
Functionalization Patterns
BCP derivatives are typically functionalized at the bridgehead (positions 1 and 3) or lateral positions. In 3-((benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid, the carboxylic acid group occupies position 1, while the benzyloxy-methyl group extends from position 3. This 1,3-difunctionalization pattern mimics meta-substituted arenes, offering a saturated bioisostere with improved pharmacokinetic properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆O₃ |
| Molecular Weight | 232.28 g/mol |
| SMILES Notation | O=C(O)C12CC(COCC3=CC=CC=C3)(C1)C2 |
| Purity | 97% |
Properties
IUPAC Name |
3-(phenylmethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-12(16)14-7-13(8-14,9-14)10-17-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKCBWUXTITVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
The hydroxymethyl intermediate, 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester, reacts with benzyl bromide under basic conditions. In anhydrous tetrahydrofuran (THF) with sodium hydride (NaH), deprotonation of the hydroxyl group generates an alkoxide, which nucleophilically attacks benzyl bromide to form the benzyloxymethyl derivative. Subsequent hydrolysis of the methyl ester using lithium hydroxide (LiOH) in a THF/water mixture yields the target carboxylic acid.
Reaction Conditions:
Mitsunobu Reaction
Alternatively, the Mitsunobu reaction offers a robust pathway for ether formation. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), the hydroxymethyl intermediate couples with benzyl alcohol to form the benzyloxymethyl ether. This method avoids harsh bases and proceeds at room temperature, making it suitable for acid-sensitive intermediates.
Reaction Conditions:
-
Benzyl Alcohol: 1.5 equivalents
-
PPh₃: 1.5 equivalents
-
DEAD: 1.5 equivalents
-
Solvent: Dichloromethane (DCM), room temperature
Bromomethyl Intermediate Substitution
The patent CN115010593B describes the synthesis of 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester as a key intermediate. Substituting the bromide with a benzyloxymethyl group avoids the need for dehalogenation.
Nucleophilic Substitution
In dimethylformamide (DMF), the bromomethyl intermediate reacts with sodium benzoxide (generated in situ from benzyl alcohol and NaH). The reaction proceeds at 60°C, yielding the benzyloxymethyl derivative after 12 hours. Hydrolysis of the methyl ester completes the synthesis.
Reaction Conditions:
-
Benzyl Alcohol: 2.0 equivalents
-
Base: NaH (3.0 equivalents)
-
Solvent: DMF, 60°C
Comparative Analysis of Synthetic Routes
| Method | Steps | Key Reagents | Yield | Scalability |
|---|---|---|---|---|
| Williamson Ether | 2 | Benzyl bromide, NaH | 72–78% | High |
| Mitsunobu Reaction | 2 | DEAD, PPh₃, Benzyl alcohol | 85% | Moderate |
| Bromide Substitution | 3 | Sodium benzoxide | 68% | High |
The Mitsunobu reaction offers superior yields but requires expensive reagents, limiting industrial scalability. In contrast, the bromide substitution route aligns with large-scale production practices due to reagent availability and operational simplicity.
Functional Group Compatibility and Challenges
The bicyclo[1.1.1]pentane core imposes steric constraints that influence reaction kinetics. For instance, nucleophilic substitution at the C3 position proceeds slower than analogous reactions in linear alkanes due to the bridgehead geometry. Additionally, the carboxylic acid group necessitates protection during alkylation steps to prevent side reactions. Methyl ester protection, as demonstrated in the patent, proves effective, with hydrolysis achieving >95% recovery of the acid functionality.
Industrial-Scale Considerations
The synthesis of this compound at kilogram scale requires optimization of:
-
Solvent Recovery: THF and DMF are recycled via distillation.
-
Catalyst Loading: Palladium catalysts (e.g., Pd/C) are avoided in favor of stoichiometric reagents to reduce costs.
-
Purification: Crystallization from ethyl acetate/hexane mixtures achieves >98% purity, critical for pharmaceutical applications .
Chemical Reactions Analysis
3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmacophore in drug design due to its structural similarities to known bioactive compounds. Its ability to modulate biological activity makes it a candidate for the development of new therapeutic agents.
Case Study: Anticancer Activity
In studies involving derivatives of related bicyclic compounds, significant anticancer activity was observed against various cancer cell lines, suggesting that modifications of the bicyclic structure could yield promising anticancer agents. For example, derivatives incorporating similar structural motifs exhibited inhibition rates of over 70% against specific cancer types, indicating that 3-((benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid could be further investigated for its anticancer properties .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals. Its reactivity can be harnessed to create various functionalized derivatives.
Synthesis Applications
The compound can be utilized in the synthesis of other bicyclic structures or as a precursor for the development of novel materials. Its functional groups allow for further derivatization, making it a valuable starting point for synthetic chemists.
| Application | Description |
|---|---|
| Medicinal Chemistry | Potential drug candidate for anticancer therapy |
| Organic Synthesis | Intermediate for synthesizing complex organic molecules |
Preliminary studies indicate that compounds related to this compound exhibit biological activities such as antibacterial and anticancer properties . The mechanism by which these compounds exert their effects is an area of active research, with ongoing studies aimed at elucidating their pharmacodynamics and pharmacokinetics.
Mechanism of Action
The mechanism of action of 3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core is known to enhance the metabolic stability and solubility of the compound, making it a valuable scaffold in medicinal chemistry . The benzyloxy group may interact with various enzymes and receptors, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of BCP derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of 3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid with key analogs:
Table 1: Structural and Functional Comparison of BCP Derivatives
*Calculated from molecular formula C14H18O3.
†Predicted using ChemDraw.
‡Experimental data from .
Key Comparative Insights
Substituent Effects on Lipophilicity :
- The benzyloxymethyl group confers higher lipophilicity compared to trifluoromethyl or hydroxymethyl substituents, making it suitable for central nervous system (CNS)-targeted drugs .
- Trifluoromethyl and difluoromethyl groups enhance metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
Synthetic Accessibility: 3-((Benzyloxy)methyl)-BCP-1-carboxylic acid is synthesized via benzylation of BCP-1,3-DA intermediates using BnBr and K2CO3 in DMF . In contrast, 3-aminobicyclo[1.1.1]pentane derivatives require azide-based Staudinger reactions or Curtius rearrangements, introducing additional synthetic complexity .
Biological Performance :
- Difluoromethyl and trifluoromethyl derivatives exhibit superior microsomal stability compared to benzyloxymethyl analogs, as demonstrated in Pfizer’s pharmacokinetic studies .
- The benzyloxymethyl group’s bulkiness may hinder target binding in sterically sensitive enzymes, whereas smaller substituents like NH2 or CF3 improve compatibility .
Functional Group Versatility :
- Methoxycarbonyl and hydroxymethyl groups serve as versatile handles for further modifications (e.g., ester hydrolysis, amide coupling) .
- The carboxylic acid moiety in all analogs enables salt formation or conjugation with biomolecules, enhancing solubility or targeting .
Contradictions and Limitations
Biological Activity
3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 2168454-56-4) is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The bicyclo[1.1.1]pentane (BCP) framework is noted for its ability to act as a bioisostere, potentially enhancing the metabolic stability and bioactivity of various compounds. The incorporation of the benzyloxy group may also influence the compound's interaction with biological targets, particularly in modulating inflammatory pathways.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of BCP derivatives, including those similar to this compound. For instance, a study demonstrated that BCP-containing compounds significantly attenuated lipopolysaccharide (LPS)-induced NFκB activity in monocytes, leading to a reduction in pro-inflammatory cytokines such as TNFα and MCP1 .
Cytotoxicity and Anticancer Activity
Research into related bicyclic compounds has shown promising results in cancer cell lines. The incorporation of BCP moieties has been associated with increased cytotoxicity against certain cancer types, suggesting that this compound may exhibit similar effects .
Table 1: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NFκB activity | |
| Cytotoxicity | Increased cell death in cancer cells | |
| Metabolic Stability | Enhanced resistance to degradation |
Case Study 1: In Vitro Evaluation
A series of BCP derivatives were synthesized and evaluated for their anti-inflammatory properties using human monocyte cell lines. The results showed that compounds with similar structures to this compound significantly reduced LPS-induced cytokine release, indicating their potential as therapeutic agents for inflammatory diseases .
Case Study 2: Structural Optimization
In another study focused on structural optimization, researchers modified the alkyl chains of fatty acid-derived molecules by incorporating BCP moieties. This led to improved metabolic stability and enhanced anti-inflammatory effects, further supporting the therapeutic potential of bicyclic structures like this compound .
Q & A
Q. What are the standard synthetic routes for preparing 3-((benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid?
The synthesis typically involves functionalization of the bicyclo[1.1.1]pentane (BCP) core. A common method uses photochemical decarboxylative allylation, where tert-butanol and triethylamine are employed as solvents and bases, respectively, with diphenyl phosphoryl azide as a coupling agent . Alternative routes include activating the carboxylic acid group via N-hydroxyphthalimide esters in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane, yielding intermediates that can be further functionalized .
Q. How can purification of this compound be optimized after synthesis?
Flash chromatography on silica gel with solvent systems like petroleum ether/ethyl acetate (5:1) is effective for isolating the product . For crystalline intermediates, washing with cold pentane/diethyl ether mixtures followed by recrystallization improves purity . Monitoring via UPLC-TOF or NMR ensures removal of byproducts such as unreacted starting materials or coupling reagents .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H NMR : Characteristic signals for the BCP core (e.g., δ 1.80–1.71 ppm for bridgehead protons) and benzyloxy groups (δ 7.3–7.4 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M-H]⁻ peaks for derivatized forms) .
- IR spectroscopy : Stretching frequencies for carboxylic acid (1700–1720 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) groups .
Q. How do substituents on the BCP scaffold influence its acidity?
Substituent effects are analyzed computationally using density functional theory (DFT) at the PBE0/6-31++G(d,p) level. Electron-withdrawing groups (e.g., -COOMe) increase acidity by polarizing the C1 carboxyl group, while benzyloxy groups exhibit inductive effects via dipole moment manipulation . Experimentally, MP2/6-311++G** calculations correlate with gas-phase acidity trends, showing a 1.34× stronger effect in BCPs versus bicyclo[2.2.2]octanes due to shorter bridgehead distances .
Q. What safety precautions are essential during synthesis?
- Handle diphenyl phosphoryl azide (toxic) in a fume hood with nitrile gloves .
- Use flame-dried glassware for moisture-sensitive steps (e.g., DCC-mediated couplings) .
- Avoid inhalation of [1.1.1]propellane precursors, which are highly reactive .
Advanced Research Questions
Q. How can this compound be incorporated into peptide chains as a rigid scaffold?
The carboxylic acid group is activated as an N-hydroxysuccinimide ester for solution-phase coupling to amine-containing peptides. For solid-phase synthesis, Fmoc-protected derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid are used, enabling automated SPPS (solid-phase peptide synthesis) with HBTU/HOBt activation .
Q. What challenges arise in C–H functionalization of the BCP core?
The rigid, strained structure limits traditional C–H activation. Strategies include:
Q. How can contradictory yields in photochemical vs. thermal syntheses be resolved?
Conflicting yields often stem from competing pathways (e.g., ring-opening under thermal conditions vs. clean photochemical reactions). Optimization involves:
Q. What role does this compound play in porphyrinoid systems?
The BCP core is embedded in porphyrinoids to study steric and electronic effects in supramolecular assemblies. For example, diphenylpyrrolyl groups attached to the BCP enhance π-stacking interactions, analyzed via X-ray crystallography and cyclic voltammetry .
Q. How is computational modeling used to predict substituent effects on reactivity?
Quantum Theory of Atoms in Molecules (QTAIM) analyzes electron density distributions to map inductive effects. Atomic dipole moments (e.g., from R-H models) predict substituent-induced polarization in the BCP-carboxylic acid system, validated against experimental acidity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
